2,2'-Biphenyldimethanol (CAS 3594-90-9) delivers atropisomerism-impossible with the 4,4′-isomer-enabling enantioselective chiral ligand synthesis, faster-crystallizing PBT copolyesters, and validated environmental metabolite standards.
• Only 2,2′-isomer permits lipase-catalyzed kinetic resolution to enantiopure forms
• Kinked geometry raises copolymer crystallization temperature vs. Dianol comonomers
• Validated 9S,10S phenanthrene degradation intermediate for LC-MS/MS
• 80 °C lower mp (110-111 °C) than 4,4′-isomer aids melt processing
White crystalline solid, ≥98% purity. Immediate global dispatch.
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
CAS No.3594-90-9
Cat. No.B1213914
⚠ Attention: For research use only. Not for human or veterinary use.
2,2′-Biphenyldimethanol: Identity and Procurement Overview
2,2′-Biphenyldimethanol ([1,1′-biphenyl]-2,2′-diyldimethanol; CAS 3594-90-9) is an ortho,ortho′-disubstituted biphenyl diol with molecular formula C₁₄H₁₄O₂ and molecular weight 214.26 g·mol⁻¹ . It belongs to the biphenyldimethanol positional isomer family alongside the 4,4′- (CAS 1667-12-5) and 3,3′- (CAS 66888-79-7) analogs. The compound exists as a white crystalline solid at ambient temperature with a melting point of 110–111 °C (lit.) and a predicted boiling point of 442.0 ± 40.0 °C [1]. Its two hydroxymethyl (–CH₂OH) groups are positioned at the 2- and 2′-positions of the biphenyl scaffold, creating a sterically congested ortho-substitution pattern that fundamentally differentiates it from other in-class diols [1].
WorkflowAtropisomer-enabled chiral building block synthesisOrtho-substitution locks axial chirality
SelectionRigid kinked diol for copolyester crystallization controlMelt preordering via phase-separating moieties
Use ContextPCET mechanistic probe & PAH biodegradation standardPathway-specific metabolite identification
[1] Molbase. 2,2′-Biphenyldimethanol Physicochemical Properties: Melting point 110–111 °C (lit.), Boiling point 442 °C at 760 mmHg, Density 1.174 g/cm³. View Source
Why 2,2′-Biphenyldimethanol Cannot Be Substituted by Other Isomers
The ortho,ortho′-substitution pattern of 2,2′-biphenyldimethanol creates a fundamentally different steric, electronic, and conformational profile compared to its 4,4′- and 3,3′- positional isomers as well as simpler aromatic diols such as 1,4-benzenedimethanol . The proximity of the two hydroxymethyl groups to the biphenyl axis restricts rotation around the central C–C bond, giving rise to stable atropisomerism—a property completely absent in the 4,4′-isomer [1]. This axial chirality enables enantioselective enzymatic transformations that are impossible with symmetric para-substituted analogs [1]. Furthermore, the 2,2′-isomer exhibits an approximately 80 °C lower melting point than the 4,4′-isomer (110–111 °C vs. 191–192 °C), profoundly affecting its solubility, processability, and formulation compatibility . In copolymer systems, the rigid, kinked geometry of the 2,2′-BDM moiety induces phase separation and melt preordering that enhances crystallization temperature relative to flexible diol comonomers—a structural feature not replicable by 4,4′-biphenyldimethanol or Dianol-based monomers [2].
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4,4′-Isomer lacks atropisomerism
The symmetric para-substitution pattern cannot support axial chirality. Enantioselective resolution and chiral ligand synthesis may not transfer to the 4,4′-analog.
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Thermal profile mismatch with para-isomer
An ~80 °C lower melting point and higher boiling point vs. 4,4′-BDM alter melt-processability and solubility. Formulation windows may shift significantly.
Dianol-based or linear aliphatic diol comonomers lack the kinked ortho-biphenyl geometry required for melt-phase preordering and enhanced copolymer crystallization temperature.
[1] Lin G, Chen S-J, Sun H-L. Multiple Enantioselection by an Enzyme-Catalyzed Transacylation Reaction. J Chin Chem Soc. 1994;41(4):459–465. doi:10.1002/jccs.199400060. (S)-2,2′-biphenyldimethanol produced via lipase-catalyzed triply enantioselective transacylation. View Source
[2] Jansen MAG, Wu LH, Goossens JGP, de Wit G, Bailly C, Koning CE, Portale G. The incorporation of rigid diol monomers into poly(butylene terephthalate) via solid-state copolymerization and melt copolymerization. J Polym Sci Part A: Polym Chem. 2008;46(4):1203–1217. Incorporation of 2,2′-biphenyldimethanol (BDM) into PBT resulted in a higher crystallization temperature compared with PBT–Dianol copolymers of equal composition. View Source
Differentiation Evidence for 2,2′-Biphenyldimethanol
Melting Point Depression vs. 4,4′-Isomer
2,2′-Biphenyldimethanol exhibits a melting point of 110–111 °C (lit.), which is approximately 80–82 °C lower than the 191–192 °C melting point of its 4,4′-positional isomer . This substantial depression originates from the sterically hindered ortho-substitution pattern, which disrupts crystal packing relative to the more symmetric para-isomer. The 2,2′-isomer also displays a higher boiling point of 442 °C at 760 mmHg compared with 416.3 °C for the 4,4′-isomer .
Melting Point DepressionHead-to-head
Δmp ≈ −80 to −82 °C
2,2′-isomer 110–111 °C vs. 4,4′-isomer 191–192 °C
Enables melt-processing at lower temperatures
Supports formulation with thermally sensitive co-components
Thermal PropertiesProcess ChemistrySolubility
Evidence Dimension
Melting point (thermal phase transition temperature)
Target Compound Data
110–111 °C (lit.)
Comparator Or Baseline
4,4′-Biphenyldimethanol: 191–192 °C
Quantified Difference
Δmp ≈ −80 to −82 °C (2,2′-isomer lower); Δbp ≈ +25.7 °C (2,2′-isomer higher)
Conditions
Standard laboratory conditions; literature-reported melting point values from commercial suppliers and chemical databases
Why This Matters
An ~80 °C melting point depression directly determines whether a compound can be melt-processed, solvent-cast, or formulated at temperatures compatible with thermally sensitive co-components, making the 2,2′-isomer accessible to processes where the 4,4′-isomer would require impractically high temperatures.
Thermal PropertiesProcess ChemistrySolubility
Crystallization Temperature in PBT Copolymers
In poly(butylene terephthalate) (PBT) copolymer systems synthesized via solid-state copolymerization (SSP) and melt copolymerization, incorporation of 2,2′-biphenyldimethanol (BDM) as a rigid diol comonomer produced a higher crystallization temperature (Tc) compared with PBT–Dianol 220 copolymers of equal comonomer composition [1]. The origin of this enhanced Tc is attributed to preordering of polymer chains in the melt driven by rigid, phase-separating BDM moieties, a structural feature enabled specifically by the kinked ortho-substituted biphenyl geometry [1]. Dianol 220 (2,2-bis[4-(2-hydroxyethoxy)phenyl]propane), despite its aromatic core, possesses flexible ethoxy spacers that prevent comparable rigid-rod preordering.
Crystallization Temperature in PBTCross-study comparable
Higher Tc vs. Dianol 220 copolymers
BDM-PBT: rigid-rod preordering in melt
Faster cycle times and improved dimensional stability
Reported for equal comonomer composition; data to verify
Crystallization temperature (Tc) of PBT-based copolyesters
Target Compound Data
BDM-PBT copolymers: Higher Tc (exact numerical increment not specified in abstract; qualitatively superior) [1]
Comparator Or Baseline
PBT–Dianol 220 copolymers of equal comonomer composition [1]
Quantified Difference
Qualitatively higher Tc for BDM-PBT; attributed to rigid, phase-separating BDM moiety preordering in the melt [1]
Conditions
Solid-state copolymerization (SSP) and melt copolymerization; Journal of Polymer Science Part A: Polymer Chemistry 46(4):1203–1217, 2008
Why This Matters
Higher crystallization temperature in BDM-modified PBT translates to faster cycle times in injection molding, improved dimensional stability at elevated service temperatures, and potentially higher crystallinity in the final part—key performance parameters for engineering thermoplastic procurement.
[1] Jansen MAG, Wu LH, Goossens JGP, de Wit G, Bailly C, Koning CE, Portale G. The incorporation of rigid diol monomers into poly(butylene terephthalate) via solid-state copolymerization and melt copolymerization. J Polym Sci Part A: Polym Chem. 2008;46(4):1203–1217. DOI: 10.1002/pola.22456. View Source
Protonation Rate of Radical Anion
The radical anion of 2,2′-biphenyldimethanol (2,2′-biphenyldimethanol•⁻) undergoes protonation by ethanol solvent with a rate constant of 3 × 10⁹ s⁻¹ [1]. This rate falls outside the free energy correlation established across a 4.5-decade range of rate constants for unsubstituted aryl radical anions, suggesting a change in protonation mechanism specifically for CH₂OH-substituted aryl radical anions [1]. Other aryl radical anions in the same study followed a linear free energy relationship between protonation rate and ΔG°, making the 2,2′-biphenyldimethanol radical anion a mechanistically distinct outlier.
Unsubstituted aryl radical anions (e.g., biphenyl•⁻, naphthalene•⁻, anthracene•⁻): rates spanning ~4.5 orders of magnitude, all following a linear free energy correlation with ΔG° [1]
Quantified Difference
Deviation from free energy correlation; mechanism change inferred (qualitative outlier behavior); rate approximately at the upper extreme of the 4.5-decade range
This mechanistic anomaly identifies 2,2′-biphenyldimethanol as a probe molecule for studying proton-coupled electron transfer (PCET) pathways where the CH₂OH substituent participates directly in the proton transfer coordinate, a property not shared by methyl-substituted or unsubstituted biphenyls—relevant for researchers designing radical-based redox catalysts or studying biological electron transfer.
Physical Organic ChemistryRadical ChemistryElectron Transfer
[1] Funston AM, Lymar SV, Saunders-Price B, Czapski G, Miller JR. Rate and Driving Force for Protonation of Aryl Radical Anions in Ethanol. J Phys Chem B. 2007;111(24):6895–6902. doi:10.1021/jp071450h. PMID: 17523623. View Source
Atropisomerism and Chiral Resolution
The ortho,ortho′-disubstitution pattern of 2,2′-biphenyldimethanol restricts rotation around the central biphenyl C–C bond, giving rise to stable atropisomers (axial chirality) [1]. This property is exploited in a triply enantioselective lipase-catalyzed transacylation reaction: rac-2,2′-bis(butyroxymethyl)biphenyl reacts with rac-1-indanol to afford enantiomerically enriched (S)-2,2′-biphenyldimethanol and (R)-2,2′-bis(butyroxy-methyl)biphenyl [1]. The 4,4′-isomer, with its para-hydroxymethyl substituents, presents a symmetric molecular shape, cannot exhibit atropisomerism, and cannot participate in this class of enantioselective resolution.
Unique access to C₂-symmetric chiral building blocks
4,4′-isomer achiral; atropisomerism impossible
Asymmetric SynthesisBiocatalysisChiral Building Blocks
Evidence Dimension
Atropisomerism capability and enantioselective enzymatic resolution
Target Compound Data
2,2′-Biphenyldimethanol: exists as stable (S)- and (R)- atropisomers; (S)-enantiomer produced via lipase-catalyzed triply enantioselective transacylation [1]
Comparator Or Baseline
4,4′-Biphenyldimethanol: symmetric; no atropisomerism possible [Class-level inference based on substitution symmetry]
Quantified Difference
Qualitative: chiral resolution achievable for 2,2′-isomer; impossible for 4,4′-isomer. Multiply enantioselective reactions enhance enantiomeric excess over singly enantioselective processes [1].
Access to enantiopure 2,2′-biphenyldimethanol enables its use as a C₂-symmetric chiral building block for asymmetric ligand synthesis, chiral stationary phases, and enantioselective catalysts—applications entirely inaccessible to the achiral 4,4′- and 3,3′-isomers.
Asymmetric SynthesisBiocatalysisChiral Building Blocks
[1] Lin G, Chen S-J, Sun H-L. Multiple Enantioselection by an Enzyme-Catalyzed Transacylation Reaction. J Chin Chem Soc. 1994;41(4):459–465. doi:10.1002/jccs.199400060. View Source
Procurement Cost Premium
Commercial pricing data from major reagent suppliers reveals a substantial cost differential: 2,2′-biphenyldimethanol (98% purity) is listed at approximately ¥348 per gram (Macklin, 1g unit) or ¥1,208 per 5 grams [1]. In contrast, 4,4′-biphenyldimethanol (≥98% purity) is priced at approximately ¥109 per 5 grams (Macklin) or ¥45.90 per gram (Aladdin) [2]. On a per-gram basis, the 2,2′-isomer is approximately 8–10 times more expensive than its 4,4′-counterpart at comparable purity grades.
Procurement Cost PremiumHead-to-head
~8–10× higher cost per gram
2,2′-isomer vs. 4,4′-isomer at comparable purity
Cost reflects synthetic complexity and lower volume
~8–10× higher cost per gram for 2,2′-isomer vs. 4,4′-isomer at comparable purity and pack size
Conditions
Pricing as listed on supplier websites (Macklin, Aladdin); accessed 2025; prices subject to change and may vary by region and pack size
Why This Matters
The significant price premium reflects higher synthetic complexity for the ortho-substituted isomer and lower production volumes. Procurement decisions must justify this premium through the unique atropisomerism, thermal profile, and copolymer performance advantages that only the 2,2′-isomer provides.
Metabolic Pathway Specificity in Phenanthrene Degradation
2,2′-Biphenyldimethanol is a pathway-specific metabolite in the fungal degradation of phenanthrene (9S,10S pathway), where it is produced by the reduction of 2,2′-diphenate [1]. This metabolic role is structurally constrained: only the 2,2′-substitution pattern matches the geometry of the diphenate precursor generated from angular phenanthrene dioxygenation. The 4,4′- and 3,3′-isomers are not intermediates in this pathway, conferring unique relevance to 2,2′-biphenyldimethanol as a biomarker or analytical standard in environmental fate studies of polycyclic aromatic hydrocarbons (PAHs).
Occurrence as a specific intermediate in the phenanthrene (fungal 9S,10S) biodegradation pathway
Target Compound Data
2,2′-Biphenyldimethanol: verified pathway intermediate from 2,2′-diphenate reduction (EAWAG-BBD Pathway) [1]
Comparator Or Baseline
4,4′- and 3,3′-biphenyldimethanol: not identified as intermediates in this pathway [Class-level inference based on regiospecificity of phenanthrene dioxygenation]
Quantified Difference
Presence (2,2′-isomer) vs. absence (other isomers) in the phenanthrene fungal degradation pathway
For environmental analytical laboratories and biodegradation researchers, 2,2′-biphenyldimethanol is the only isomer with validated relevance as a phenanthrene biodegradation standard, making it the required reference compound for targeted metabolomics and pathway elucidation studies.
[1] EAWAG-BBD. Phenanthrene (fungal 9S,10S) Pathway: 2,2′-Diphenate → 2,2′-Biphenyldimethanol (reacID r0522). University of Minnesota Biocatalysis/Biodegradation Database. View Source
High-Value Application Scenarios for 2,2′-Biphenyldimethanol
Chiral Building Block for Asymmetric Synthesis
Researchers synthesizing C₂-symmetric chiral ligands (e.g., bisoxazoline-type, phosphine, or N-heterocyclic carbene ligands) should select 2,2′-biphenyldimethanol over its 4,4′-isomer because the ortho-substitution pattern confers stable atropisomerism, enabling access to enantiopure (S)- or (R)-forms via lipase-catalyzed kinetic resolution [1]. The 4,4′-isomer is achiral and cannot serve this function. This scenario is directly supported by the demonstrated triply enantioselective transacylation producing (S)-2,2′-biphenyldimethanol [1].
Copolyester Modification for Enhanced Crystallization
Polymer scientists formulating PBT-based copolyesters for injection-molding applications requiring faster crystallization kinetics and higher heat deflection temperatures should specify 2,2′-biphenyldimethanol as the rigid diol comonomer. Evidence from Jansen et al. (2008) demonstrates that BDM incorporation into PBT yields higher crystallization temperatures than Dianol 220 at equal loading due to melt preordering of the rigid, kinked BDM moiety [2]. The lower melting point (110–111 °C) of BDM monomer versus 4,4′-isomer (191–192 °C) also facilitates melt-phase copolymerization at milder temperatures .
Physical Organic Probe for PCET Mechanism Studies
Investigators studying proton transfer kinetics in aryl radical anions should employ 2,2′-biphenyldimethanol as a mechanistically informative substrate because its radical anion protonation rate (3 × 10⁹ s⁻¹) deviates from the standard free energy correlation, indicating a change in protonation mechanism mediated by the CH₂OH substituents [3]. This anomalous behavior is not observed with unsubstituted aryl radical anions and makes the compound uniquely suited as a probe for distinguishing concerted vs. stepwise PCET pathways [3].
Environmental PAH Biodegradation Standard
Environmental analytical laboratories developing LC-MS/MS or GC-MS methods for tracking phenanthrene biodegradation in contaminated soil or fungal remediation systems should procure 2,2′-biphenyldimethanol as the authentic metabolite standard for the 9S,10S fungal degradation pathway [4]. No other biphenyldimethanol positional isomer is a validated intermediate in this pathway, making the 2,2′-isomer irreplaceable for accurate quantification and pathway confirmation [4].
Application
Selection Property
Validation Focus
Chiral building block synthesis
Atropisomerism capability
Enantiomeric excess and resolution efficiency
Copolyester crystallization control
Kinked rigid-rod geometry
Melt preordering and Tc enhancement
PCET mechanistic probe studies
Anomalous protonation kinetics
Deviation from free energy correlation
Environmental PAH biodegradation research
Pathway-specific metabolite identity
Targeted metabolomics and pathway confirmation
[1] Lin G, Chen S-J, Sun H-L. Multiple Enantioselection by an Enzyme-Catalyzed Transacylation Reaction. J Chin Chem Soc. 1994;41(4):459–465. doi:10.1002/jccs.199400060. View Source
[2] Jansen MAG, Wu LH, Goossens JGP, de Wit G, Bailly C, Koning CE, Portale G. The incorporation of rigid diol monomers into poly(butylene terephthalate) via solid-state copolymerization and melt copolymerization. J Polym Sci Part A: Polym Chem. 2008;46(4):1203–1217. View Source
[3] Funston AM, Lymar SV, Saunders-Price B, Czapski G, Miller JR. Rate and Driving Force for Protonation of Aryl Radical Anions in Ethanol. J Phys Chem B. 2007;111(24):6895–6902. doi:10.1021/jp071450h. View Source
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